(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione
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Overview
Description
®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of bromine and the oxazolidine ring in its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione typically involves multicomponent reactions of 1,2-amino alcohols. The synthetic strategies can be categorized into three main groups:
Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids.
Transition metal-catalyzed cascade reactions: These reactions use transition metals to facilitate the formation of the oxazolidine ring.
Extended one-pot asymmetric azaelectrocyclization: This method allows for the formation of the oxazolidine ring in a single reaction vessel, enhancing efficiency and yield.
Industrial Production Methods
Industrial production methods for ®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione are not well-documented in the literature. the principles of multicomponent reactions and transition metal catalysis can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of simpler spiro compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions include various oxazolidine derivatives, spiro compounds, and substituted indene derivatives .
Scientific Research Applications
®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione involves its interaction with specific molecular targets. The oxazolidine ring can interact with various enzymes and proteins, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antimicrobial properties.
Spirooxazolidines: Similar to ®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione, these compounds have a spiro connection between two rings.
Oxazolidin-2-ones: These compounds are used in pharmaceuticals and have similar structural features.
Uniqueness
®-5-Bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione is unique due to the presence of the bromine atom and the specific arrangement of the spiro and oxazolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H6BrNO4 |
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Molecular Weight |
296.07 g/mol |
IUPAC Name |
(5R)-6'-bromospiro[1,3-oxazolidine-5,3'-2H-indene]-1',2,4-trione |
InChI |
InChI=1S/C11H6BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3H,4H2,(H,13,15,16)/t11-/m1/s1 |
InChI Key |
HHOAGUIBCDUVTA-LLVKDONJSA-N |
Isomeric SMILES |
C1C(=O)C2=C([C@@]13C(=O)NC(=O)O3)C=CC(=C2)Br |
Canonical SMILES |
C1C(=O)C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br |
Origin of Product |
United States |
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